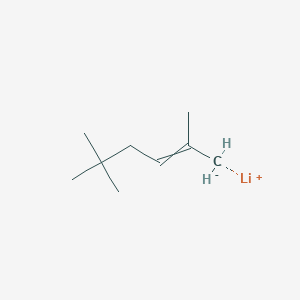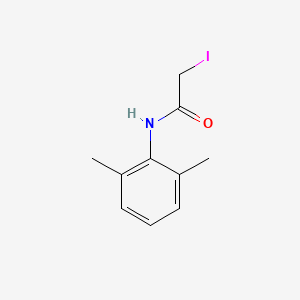
2-Hexynoic acid, 6-chloro-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexynoic acid, 6-chloro-, methyl ester is an organic compound with the molecular formula C7H9ClO2 It is characterized by the presence of a triple bond between the second and third carbon atoms, a chlorine atom attached to the sixth carbon, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexynoic acid, 6-chloro-, methyl ester typically involves the esterification of 2-Hexynoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The presence of the chlorine atom can be introduced through halogenation reactions, where a suitable chlorinating agent is used.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process. The final product is usually purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexynoic acid, 6-chloro-, methyl ester can undergo various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or ozone can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Hexynoic acid, 6-chloro-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hexynoic acid, 6-chloro-, methyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological molecules. The triple bond and chlorine atom can participate in various chemical reactions, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Hexenoic acid, methyl ester: Similar structure but with a double bond instead of a triple bond.
Hexanoic acid, 2-ethyl-, methyl ester: Similar ester functional group but different carbon chain structure.
Hexanoic acid, 2-hydroxy-, methyl ester: Contains a hydroxyl group instead of a chlorine atom.
Propiedades
Número CAS |
51804-12-7 |
|---|---|
Fórmula molecular |
C7H9ClO2 |
Peso molecular |
160.60 g/mol |
Nombre IUPAC |
methyl 6-chlorohex-2-ynoate |
InChI |
InChI=1S/C7H9ClO2/c1-10-7(9)5-3-2-4-6-8/h2,4,6H2,1H3 |
Clave InChI |
RUYWJBGOKPVKSJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C#CCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



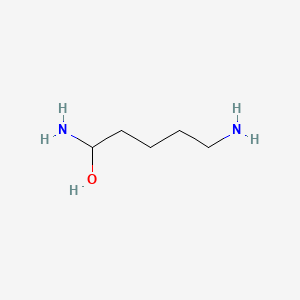
![Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14663478.png)

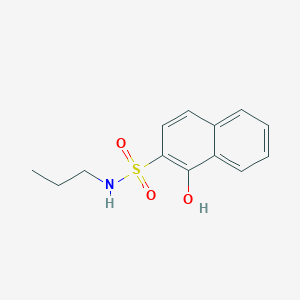
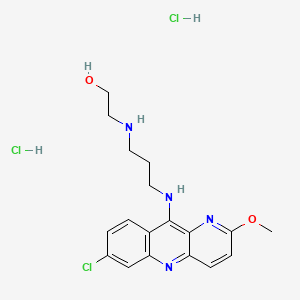

![Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-](/img/structure/B14663498.png)

![s-(2-{[4-(2-Tert-butyl-4-methylphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14663509.png)

